molecular formula C14H17N3O3S B6749954 4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide

4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide

Cat. No.: B6749954
M. Wt: 307.37 g/mol
InChI Key: HQXBXSPCIOBHHF-LLVKDONJSA-N
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Description

4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a sulfonamide group, which is a key functional group in many biologically active molecules, contributing to its potential therapeutic properties.

Properties

IUPAC Name

4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-10-8-12(20-3)4-5-14(10)21(18,19)17-11(2)13-9-15-6-7-16-13/h4-9,11,17H,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXBXSPCIOBHHF-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC(C)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N[C@H](C)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzenesulfonyl chloride and (1R)-1-pyrazin-2-ylethylamine.

    Reaction Conditions: The sulfonyl chloride is reacted with the amine in the presence of a base such as triethylamine or pyridine to form the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions and efficient mixing.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 4-hydroxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide.

    Reduction: Formation of 4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a lead compound in the development of new drugs targeting various diseases.

    Biological Studies: Employed in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Research: Investigated for its potential therapeutic effects in conditions like inflammation, cancer, and infectious diseases.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide involves:

    Molecular Targets: It may interact with specific enzymes or receptors in the body, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to anti-inflammatory, anticancer, or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2-methylbenzenesulfonamide: Lacks the pyrazine moiety, which may reduce its biological activity.

    N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide: Lacks the methoxy group, which can affect its solubility and reactivity.

    4-methoxy-2-methyl-N-ethylbenzenesulfonamide: Has a different substituent on the sulfonamide nitrogen, which can alter its pharmacokinetic properties.

Uniqueness

4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide is unique due to the presence of both the methoxy and pyrazine groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in medicinal chemistry and pharmaceutical research.

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